4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Overview
Description
This compound contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The piperidine ring is attached to a chlorophenoxy group and a tert-butyl group. The presence of these groups could potentially influence the compound’s reactivity, polarity, and interactions with biological targets .
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been a subject of synthesis and structural analysis, indicating its potential as a base molecule for further chemical modifications. For instance, derivatives like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate have been synthesized and their molecular structures analyzed, showcasing the compound's relevance in structural chemistry and material science (Mamat, Flemming, & Köckerling, 2012).
Polymer Science
- The compound has applications in polymer science, particularly in the synthesis of copolymers. Researchers have synthesized novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates and studied their copolymerization with styrene. This indicates the compound's utility in the development of new materials with potentially unique properties (Reddy et al., 2021).
Intermediate for Drug Synthesis
- The compound serves as an intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib, has been synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, a related compound (Kong et al., 2016).
Organic Synthesis
- It's used in organic synthesis processes. The compound's derivatives are synthesized and used as intermediates in various organic synthesis pathways, indicating its versatility in synthetic chemistry applications (Zhuang, Zhao, Sun, & Wang, 2010).
properties
IUPAC Name |
4-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-17(2,3)15-12-14(18)4-5-16(15)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHQGNHMRMKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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